(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluoro group at position 6, an imino-linked 4-(piperidin-1-ylsulfonyl)benzoyl moiety, and a methyl acetate side chain. This compound’s sulfur-containing thiazole ring and sulfonyl-piperidine group suggest applications in medicinal chemistry or agrochemicals, analogous to other sulfonamide or thiazole derivatives . Its structural complexity necessitates comparisons with similar compounds to elucidate its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S2/c1-31-20(27)14-26-18-10-7-16(23)13-19(18)32-22(26)24-21(28)15-5-8-17(9-6-15)33(29,30)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXLKRZPADFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features various functional groups that contribute to its biological activity, including a thiazole ring, a piperidinyl sulfonamide, and a fluoro-substituted aromatic system. These structural components are crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or proteins involved in disease processes. For instance, it has been studied for its effects on:
- Kinase Inhibition : Similar compounds have shown promise as inhibitors of various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
- COX Inhibition : Compounds with similar scaffolds have exhibited selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are involved in inflammatory processes .
Anticancer Activity
Research indicates that derivatives of benzothiazole and sulfonamide can exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial biofilm formation, particularly against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Data Tables
| Activity Type | Target Pathogen/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | TBD | |
| Antimicrobial | Pseudomonas aeruginosa | TBD | |
| COX-II Inhibition | COX-II Protein | TBD |
Case Studies
-
Study on Anticancer Effects :
A study published in ACS Omega demonstrated that compounds with similar structures to (Z)-methyl 2-(6-fluoro...) exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Antimicrobial Efficacy :
Research conducted on the antibacterial properties of related thiazole derivatives showed that these compounds could effectively disrupt biofilm formation in Staphylococcus aureus, suggesting a potential therapeutic application in treating resistant infections . -
COX Inhibition Analysis :
A comparative analysis indicated that compounds structurally related to (Z)-methyl 2-(6-fluoro...) displayed selective inhibition of COX-II over COX-I, leading to reduced gastrointestinal side effects typically associated with non-selective NSAIDs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
The methyl ester group and sulfur-containing heterocycles in the target compound align with pesticidal agents like thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridine carboxylate) and metsulfuron methyl ester (a sulfonylurea herbicide) . Key differences include:
- Thiazopyr : Contains a dihydrothiazole ring and trifluoromethyl groups, enhancing lipophilicity and herbicidal activity.
- Metsulfuron methyl ester : Features a triazine ring and sulfonylurea bridge, targeting acetolactate synthase in plants.
The target compound’s piperidin-1-ylsulfonyl group may improve solubility compared to non-sulfonylated analogs, as sulfonyl groups often enhance water solubility and bioavailability .
Physicochemical Properties
Sulfur-containing compounds exhibit distinct dielectric properties under microwave conditions, as seen in coal-derived models (e.g., dibenzothiophene vs. diphenyl sulfone) . The target compound’s sulfonyl group likely increases polarity compared to non-sulfonylated thiazoles, impacting solubility and reactivity.
Data Table: Key Comparisons
Research Findings and Limitations
- Ligand-based virtual screening (e.g., Tanimoto similarity) could identify shared targets .
- Activity Cliffs: Minor structural changes, such as replacing the fluoro group with nitro, may drastically alter activity, as observed in nitroimidazole studies .
- Analytical Challenges : Identification via mass spectrometry requires comparison with standards or structurally related compounds, as per NIST library protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
